1h-Benzo[b]fluorene
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Overview
Description
1h-Benzo[b]fluorene, also known as dibenzo[b,e]fluorene, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid that is insoluble in water but soluble in organic solvents. 1h-Benzo[b]fluorene has been studied for its potential as a fluorescent probe, as well as its applications in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 1h-Benzo[b]fluorene is not well understood. However, it is believed to interact with metal ions and other biomolecules through coordination and hydrogen bonding interactions. This results in changes in the fluorescence properties of the molecule, which can be used to detect and quantify the presence of these molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1h-Benzo[b]fluorene. However, studies have shown that it is non-toxic and exhibits low cytotoxicity towards mammalian cells. Additionally, it has been shown to exhibit low mutagenicity and genotoxicity in bacterial and mammalian cell assays.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1h-Benzo[b]fluorene in lab experiments is its high sensitivity and selectivity towards certain metal ions and biomolecules. Additionally, it is relatively easy to synthesize and has a relatively low cost compared to other fluorescent probes. However, one limitation is its limited solubility in water, which can make it difficult to use in certain biological applications.
Future Directions
There are several potential future directions for research on 1h-Benzo[b]fluorene. One area of interest is the development of new synthetic methods for producing modified versions of the molecule with enhanced properties. Additionally, there is potential for the development of new applications in the fields of organic electronics and materials science. Finally, further research is needed to fully understand the mechanism of action and potential biological effects of 1h-Benzo[b]fluorene.
Synthesis Methods
1h-Benzo[b]fluorene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the palladium-catalyzed cyclization of 2-alkynylaryl triflates, and the Friedel-Crafts acylation of fluorene. The most common method involves the cyclization of 2-phenylacetylene with fluorene in the presence of a base catalyst.
Scientific Research Applications
1h-Benzo[b]fluorene has been studied for its potential as a fluorescent probe in biological imaging and sensing applications. It has been shown to exhibit high sensitivity and selectivity towards certain metal ions, such as copper and zinc, as well as certain amino acids and proteins. Additionally, 1h-Benzo[b]fluorene has been used as a building block for the synthesis of organic semiconductors and materials with potential applications in optoelectronics.
properties
CAS RN |
14458-76-5 |
---|---|
Product Name |
1h-Benzo[b]fluorene |
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-6,8-11H,7H2 |
InChI Key |
RZKOXMMPOZMIOS-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
Other CAS RN |
14458-76-5 |
Origin of Product |
United States |
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